Anti-Acinetobacter baumannii MIC: 3,5-Difluorophenyl vs. Dibromophenyl and Dimethoxyphenyl Oxadiazole Analogs
In a head-to-head in vitro evaluation against A. baumannii (PTCC 1919), the oxadiazole derivative bearing a difluorophenyl substituent (designated Compound C) exhibited an MIC of 1000 µg/mL and an inhibition zone of 9 ± 0.5 mm. By direct comparison, the dibromophenyl analog (Compound B) and dimethoxyphenyl analog (Compound D) each achieved a substantially lower MIC of 62.50 µg/mL with inhibition zones of 25 ± 0.5 mm and 26 ± 0.5 mm, respectively [1]. This four-fold difference in MIC values demonstrates that the 3,5-difluorophenyl substitution pattern confers markedly weaker antibacterial activity against this Gram-negative pathogen relative to the dibromophenyl or dimethoxyphenyl variants. This data is critical for researchers selecting oxadiazole acetohydrazide building blocks for anti-Acinetobacter screening: the difluorophenyl analog is not a suitable replacement when potent direct antibacterial activity is sought.
| Evidence Dimension | Antibacterial activity against Acinetobacter baumannii (MIC) |
|---|---|
| Target Compound Data | MIC = 1000 µg/mL; IZ = 9 ± 0.5 mm (difluorophenyl oxadiazole, Compound C) |
| Comparator Or Baseline | Compound B (dibromophenyl oxadiazole): MIC = 62.50 µg/mL; IZ = 25 ± 0.5 mm. Compound D (dimethoxyphenyl oxadiazole): MIC = 62.50 µg/mL; IZ = 26 ± 0.5 mm. Compound A (dichlorophenyl oxadiazole): MIC = 1000 µg/mL; IZ = 7 ± 0.5 mm |
| Quantified Difference | MIC of difluorophenyl analog is 16× higher (1000 vs. 62.50 µg/mL), indicating substantially weaker antibacterial activity than the best-performing analogs |
| Conditions | Agar well diffusion and broth microdilution; A. baumannii PTCC 1919; nutrient agar/broth culture medium |
Why This Matters
This directly informs compound selection for antibacterial screening libraries: the 3,5-difluorophenyl oxadiazole acetohydrazide scaffold does not inherently confer potent anti-Acinetobacter activity and should not be substituted for halogen-dense (dibromo) or methoxy-bearing analogs when targeting this pathogen.
- [1] Gohari, S., Nejati Khoei, S., & SarveAhrabi, Y. (2023). Anti-Acinetobacter baumannii Potential of Some Flavonoid Compounds and Oxadiazole Derivatives: In Silico & In Vitro. Journal of Clinical Research in Paramedical Sciences, 12(2), e142191. View Source
